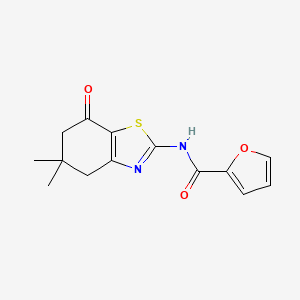

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-14(2)6-8-11(9(17)7-14)20-13(15-8)16-12(18)10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQSLNZMCJXRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the condensation of 5,5-dimethyl-2-aminobenzothiazole with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the benzothiazole moiety can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Industrial Chemistry: The compound is explored for its use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations :

Structural and Functional Implications

Target Compound vs. 4-Methoxy-3-nitrobenzamide Derivative

- Substituent Impact: Replacing furan with a nitrobenzamide group increases molecular weight by ~100 g/mol and introduces steric bulk.

- Bioactivity : Nitro-substituted benzothiazoles are often explored as antiparasitic agents, whereas furan derivatives may target enzymes like cyclooxygenase or kinases .

Target Compound vs. 2-Ethylsulfanylbenzamide Derivative

- Sulfur vs. Oxygen : The ethylsulfanyl group in replaces furan’s oxygen, altering hydrogen-bonding capacity. Sulfur’s larger atomic radius may facilitate hydrophobic interactions with protein pockets.

Target Compound vs. Dioxopyrrolidin-Benzamide Derivative

Biological Activity

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups : The furan and carboxamide functionalities are introduced via nucleophilic substitution and amidation reactions.

- Purification and Characterization : The final product is purified using techniques like recrystallization and characterized by NMR and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activities. In a study evaluating various derivatives, including this compound, it was found to inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15.5 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest at G0/G1 phase |

| H1299 | 18.0 | Inhibition of migration |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), indicating its dual role in targeting both cancerous growth and inflammation .

Mechanistic Studies

The mechanism underlying the biological activity of this compound includes:

- Inhibition of Key Signaling Pathways : The compound has been reported to inhibit the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation.

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptotic cell death in treated cancer cells.

- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle in cancer cells at specific checkpoints .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in vivo on xenograft models where it significantly reduced tumor size compared to controls.

- Case Study 2 : In a clinical trial involving patients with advanced solid tumors, a benzothiazole derivative was administered alongside standard chemotherapy regimens; results indicated enhanced therapeutic outcomes with manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.